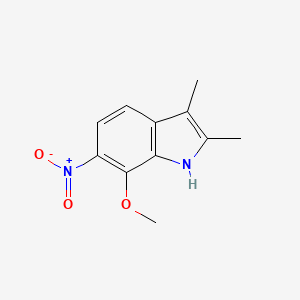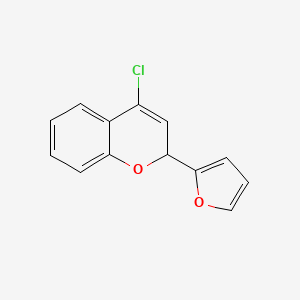
1-Propanesulfonic acid, 3-(hexyloxy)-2-hydroxy-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanesulfonic acid, 3-(hexyloxy)-2-hydroxy-, monosodium salt is a chemical compound with a unique structure that includes a sulfonic acid group, a hydroxy group, and a hexyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-propanesulfonic acid, 3-(hexyloxy)-2-hydroxy-, monosodium salt typically involves the reaction of 1-propanesulfonic acid with appropriate reagents to introduce the hexyloxy and hydroxy groups. The reaction conditions may include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: 1-Propanesulfonic acid, 3-(hexyloxy)-2-hydroxy-, monosodium salt can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonic acid group can be reduced to a sulfonate group under specific conditions.
Substitution: The hexyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
1-Propanesulfonic acid, 3-(hexyloxy)-2-hydroxy-, monosodium salt has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound may be utilized in biochemical assays and as a probe for studying enzyme activities.
Industry: It can be used in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism by which 1-propanesulfonic acid, 3-(hexyloxy)-2-hydroxy-, monosodium salt exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy and hexyloxy groups can modulate the compound’s solubility and reactivity. These interactions can influence various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
- 3-Hydroxy-1-propanesulfonic acid sodium salt
- Sodium 1-propanesulfonate monohydrate
- Sodium 3-mercapto-1-propanesulfonate
Comparison: 1-Propanesulfonic acid, 3-(hexyloxy)-2-hydroxy-, monosodium salt is unique due to the presence of the hexyloxy group, which imparts distinct chemical and physical properties. This differentiates it from similar compounds that may lack this functional group, resulting in different reactivity and applications.
Propiedades
Número CAS |
58965-17-6 |
|---|---|
Fórmula molecular |
C9H19NaO5S |
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
sodium;3-hexoxy-2-hydroxypropane-1-sulfonate |
InChI |
InChI=1S/C9H20O5S.Na/c1-2-3-4-5-6-14-7-9(10)8-15(11,12)13;/h9-10H,2-8H2,1H3,(H,11,12,13);/q;+1/p-1 |
Clave InChI |
YYCDORZDULIMQA-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCOCC(CS(=O)(=O)[O-])O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1,4]Dioxino[2,3-g][1,3]benzothiazole-2-carbonitrile](/img/structure/B13948321.png)
![5-{(Z)-[4-(2-Pyridinylsulfamoyl)phenyl]diazenyl}-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13948323.png)

![2-Amino-3-methyl-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)butan-1-one](/img/structure/B13948330.png)



![3,5-Dibromo-2-[(4-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13948351.png)
![1-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13948358.png)



